Iron-nickel oxide

Description

Iron-nickel oxide (Fe-Ni-O) refers to a class of mixed transition metal oxides with variable stoichiometry, often exhibiting synergistic properties due to the coexistence of iron and nickel. These materials are widely studied for their catalytic, magnetic, and corrosion-resistant properties. Their nonstoichiometric nature allows tunable electronic structures, making them versatile in applications such as electrocatalysis, environmental remediation, and energy storage .

Properties

IUPAC Name |

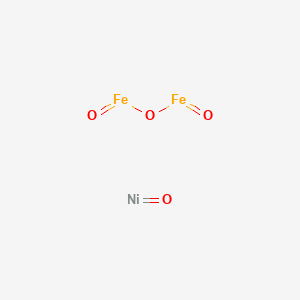

oxonickel;oxo(oxoferriooxy)iron | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.Ni.4O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNBVCBUOCNRFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Fe]O[Fe]=O.O=[Ni] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2NiO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Facet-Specific Nanoparticle Growth

Kim et al. developed octahedral, hexagonal, and donut-shaped NiO nanoparticles through solvothermal synthesis, subsequently introducing iron via doping and post-deposition. The octahedral morphology exposed (111) crystal facets, while hexagonal particles preferentially exposed (110) facets. Donut-shaped structures formed through the Kirkendall effect during Ostwald ripening, creating hollow interiors that increased surface area by 38% compared to solid particles.

Iron incorporation involved two approaches:

-

Co-precipitation doping : Fe³⁺ ions introduced during nanoparticle nucleation

-

Post-synthesis deposition : Atomic layer deposition of FeOₓ on pre-formed NiO

The hexagonal Fe-doped NiO demonstrated superior OER activity with an overpotential of 298 mV at 10 mA/cm², outperforming undoped NiO by 62 mV. XPS analysis revealed Fe³⁺/Fe²⁺ ratios of 1.8:1 in doped samples versus 0.7:1 in post-deposited variants, suggesting different charge transfer mechanisms.

Thin Film Deposition via E-Beam Evaporation

Epitaxial Growth on Single-Crystal Substrates

A 2024 study achieved atomically ordered Ni₀.₇₅Fe₀.₂₅O(001) thin films through e-beam evaporation on Pt(001) substrates. The process involved:

| Parameter | Value |

|---|---|

| Deposition pressure | 1.7×10⁻⁵–2×10⁻⁵ mbar |

| Nickel rate | 0.5 Å/min |

| Iron rate | 1.6 Å/min |

| Annealing temp | 650 K |

| Film thickness | 8–10 nm |

Post-deposition annealing in oxygen induced epitaxial alignment, with LEED patterns confirming (001) orientation. Iron incorporation reduced NiOOH formation during OER by 64%, as evidenced by suppressed redox peaks in cyclic voltammetry. The thin films maintained 21% Fe content after 1000 cycles, demonstrating exceptional stability compared to bulk powders.

Chemical Reduction Synthesis of Bimetallic Nanoparticles

Sodium Borohydride Co-Reduction

Da Silva et al. synthesized Fe-Ni oxide nanoparticles through rapid chemical reduction:

-

Dissolve FeCl₃·6H₂O and Ni(NO₃)₂·6H₂O in deionized water

-

Add sodium borohydride (10% excess stoichiometric requirement)

-

Centrifuge and wash with ethanol/water mixture

The method produced nanoparticles with Fe/Ni ratios from 20:80 to 80:20, as confirmed by ICP-MS. XANES analysis showed Fe K-edge positions shifted +2.1 eV compared to metallic iron, indicating partial oxidation. The Fe₂₀Ni₈₀ composition achieved the lowest overpotential (313 mV at 10 mA/cm²), with Tafel slopes decreasing from 98 mV/dec to 42 mV/dec with increasing nickel content.

Hydrothermal Synthesis with Phyto-Templates

Plant-Mediated Nanoparticle Growth

A green synthesis approach used Moringa oleifera leaf extract as both reducing and stabilizing agent:

Optimized parameters :

-

Temperature: 180°C

-

Reaction time: 12 hr

-

Metal precursor ratio: Ni:Fe = 3:1

-

Leaf extract concentration: 15% v/v

The phyto-synthesized NiFe₂O₄ showed 89% OER efficiency retention after 50 hr operation, compared to 67% for chemically synthesized counterparts. FTIR spectra confirmed surface functionalization by plant polyphenols, which suppressed nanoparticle aggregation.

Electrochemical Deposition Techniques

Potentiostatic Growth on Carbon Substrates

Pulsed electrodeposition from nitrate baths produced NiFeOₓ catalysts with controlled composition:

| Deposition Parameter | Effect on Composition |

|---|---|

| Potential pulse (+0.8 V vs Ag/AgCl) | Increased Ni³⁺ content |

| Rest period (30 s) | Improved crystallinity |

| Fe³⁺ concentration (0.1–0.3 M) | Linear Fe incorporation |

In-situ Raman spectroscopy revealed potential-dependent phase transitions:

-

Below 1.4 V: γ-NiOOH dominant

-

Above 1.5 V: β-NiOOH formation

Comparative Performance Analysis

Chemical Reactions Analysis

Oxygen Evolution Reaction

The OER involves the oxidation of water to produce oxygen gas, protons, and electrons. The reaction can be summarized as follows:

In iron-nickel oxide catalysts, the presence of iron enhances the catalytic activity by altering the electronic structure of nickel ions. Studies have shown that iron doping can lead to a higher valency state of nickel (Ni), which is crucial for improving OER efficiency .

Mechanistic Insights

-

Electrocatalytic Performance

The performance of this compound as an electrocatalyst for OER has been extensively studied. Parameters such as overpotential and current density are critical for evaluating catalyst efficiency.

Table 2: Electrocatalytic Performance Metrics

| Catalyst Composition | Overpotential (mV) | Current Density (mA/cm²) |

|---|---|---|

| NiO | 300 | 10 |

| Ni$$ | ||

| x | ||

| y$$O | 195 | 39 |

| NiFe$$ | ||

| _2 | ||

| _4$$ | 267 | 15 |

These metrics demonstrate that iron-doped nickel oxides exhibit significantly lower overpotentials and higher current densities compared to their undoped counterparts .

-

Stability and Durability

Stability during prolonged electrochemical cycling is crucial for practical applications. This compound catalysts have shown promising stability under operational conditions, with minimal degradation observed over extended periods . The formation of a thin layer of oxyhydroxide during OER contributes to this stability by providing a protective interface.

This compound serves as a highly effective catalyst for oxygen evolution reactions due to its unique electronic properties and structural characteristics enhanced by iron doping. Ongoing research continues to explore various synthesis methods and modifications to optimize performance further.

-

Future Directions

Future studies should focus on:

-

Understanding the long-term stability mechanisms.

-

Exploring alternative synthesis routes for improved scalability.

-

Investigating the effects of varying metal ratios on catalytic performance.

The insights gained from these studies will be pivotal in advancing this compound as a viable option for renewable energy applications, particularly in electrochemical energy conversion technologies.

Scientific Research Applications

Energy Storage Applications

Supercapacitors:

Iron-nickel oxide has been utilized in the development of asymmetric supercapacitors (ASC). Research indicates that electrodeposited this compound exhibits a high energy density of approximately 91 watt-hours per kilogram and a power density of about 7200 watts per kilogram. These supercapacitors demonstrate a remarkable stability of around 83% after 10,000 charge-discharge cycles, making them suitable for energy storage applications in renewable energy systems .

Electrode Materials:

The compound serves as an effective electrode material for supercapacitors due to its high electrical conductivity and favorable electrochemical properties. The controlled synthesis of this compound allows for the adjustment of stoichiometry and particle size, which significantly influences the electrochemical performance. Smaller particle sizes enhance charge transfer efficiency, thereby improving overall energy storage capabilities .

Catalysis Applications

Electrocatalysts for Water Splitting:

this compound is a promising electrocatalyst for the oxygen evolution reaction (OER) in water splitting applications. Studies show that it can achieve high turnover frequencies, surpassing those of traditional catalysts like platinum-group metals. The incorporation of iron into nickel oxide enhances the catalytic activity by altering the oxidation states of the metal species involved in the reaction .

Performance in Alkaline Solutions:

Research has demonstrated that this compound catalysts exhibit superior performance in alkaline electrolytes compared to traditional catalysts. For instance, mixed iron-nickel oxides in sodium hydroxide solutions with specific impurity concentrations have shown higher OER activities than their counterparts in potassium hydroxide solutions. This makes them not only cost-effective but also practical alternatives for large-scale water splitting technologies .

Water Oxidation

This compound electrodes have been developed specifically for water oxidation processes. A recent study highlighted a method to fabricate an effective and stable iron-nickel-based electrode that operates efficiently under high potentials, achieving significant current densities with low overpotentials. This advancement positions this compound as a key material in renewable energy applications aimed at hydrogen production through water splitting .

Case Study 1: Electrodeposition Techniques

A study focused on the controlled electrodeposition of this compound demonstrated that varying pH levels during synthesis could lead to different electrochemical properties. The resulting materials exhibited distinct current responses and potential windows, which are crucial for optimizing performance in energy storage and catalysis .

Case Study 2: Comparative Analysis of Catalysts

In comparative studies involving various mixed metal oxides, this compound catalysts showed enhanced OER activities when tested against traditional catalysts like ruthenium dioxide. The findings suggest that iron-nickel oxides can be more effective due to their unique structural properties and lower production costs .

Mechanism of Action

The mechanism of action of iron-nickel oxide depends on its application. In catalysis, the compound acts as an active site for the adsorption and activation of reactant molecules. The presence of both iron and nickel ions provides multiple active sites, enhancing the catalytic activity.

In energy storage devices, this compound undergoes reversible redox reactions, allowing it to store and release energy. The high surface area and porosity of the material facilitate the rapid transfer of ions and electrons, improving the performance of the device.

In environmental remediation, this compound adsorbs pollutants onto its surface and catalyzes their degradation. The high reactivity of the material ensures efficient removal of contaminants.

Comparison with Similar Compounds

Catalytic Performance

Electrocatalytic Water Splitting

- Iron-Nickel Oxide vs. Noble Metal Oxides (IrO₂, RuO₂): this compound-based electrodes (e.g., NF-Plasma-Fe) demonstrate lower overpotentials (≤250 mV at 10 mA/cm²) compared to IrO₂ and RuO₂ in oxygen evolution reactions (OER), attributed to optimized active sites (NiOOH/NiFeOOH) and enhanced charge transfer .

- Comparison with Cobalt-Based Catalysts:

While cobalt phosphides (CoP) and sulfides (CoS₂) show high hydrogen evolution (HER) activity, iron-nickel oxides excel in OER due to their dual-metal redox couples (Fe³⁺/Fe²⁺, Ni³⁺/Ni²⁺). For example, Fe-Ni-O achieves a Tafel slope of 30–40 mV/dec, outperforming Co₃O₄ (~50 mV/dec) .

Environmental Catalysis

- Chromium Adsorption: Magnetic this compound exhibits a chromium(VI) adsorption capacity of 1159–1642 mg/g, surpassing pure iron oxide (800–1000 mg/g) and carbon nanotubes (500–700 mg/g) due to synergistic Lewis acid-base interactions .

Table 1: Catalytic Performance Comparison

| Material | Application | Key Metric | Reference |

|---|---|---|---|

| Fe-Ni-O (NF-Plasma) | OER | Overpotential: 250 mV | |

| IrO₂ | OER | Overpotential: 320 mV | |

| Co₃O₄ | OER | Tafel Slope: 50 mV/dec | |

| Fe-Ni-O | Cr(VI) Adsorption | Capacity: 1642 mg/g |

Structural and Electronic Properties

Nonstoichiometry and Defects

Iron-nickel oxides are inherently nonstoichiometric, similar to NiO, which exhibits Ni²⁺ vacancies compensated by excess oxygen. Analytical techniques like iodometric titration and TGA reveal oxygen excess in Fe-Ni-O (0.5–1.2 wt%), comparable to NiO (0.8–1.5 wt%) .

Crystallinity vs. Amorphous Phases

Amorphous Fe-Ni-O layers (e.g., FeNiOx) show higher OER activity than crystalline phases due to disordered structures enabling more active sites. In contrast, crystalline Co₃O₄ relies on well-defined spinel structures for catalytic activity .

Stability and Corrosion Resistance

- High-Temperature Oxidation:

Fe-Ni-O forms less protective oxide scales compared to chromia-forming alloys (e.g., Fe-Cr-Ni). At 1000°C, Fe-Cr-Ni alloys retain mass gains <2 mg/cm², whereas Fe-Ni-O scales exhibit faster degradation (>5 mg/cm²) due to Fe³⁺ volatility . - Aqueous Corrosion: The 18Ni300 iron-nickel alloy dissolves completely in corrosive media within 24 hours due to a non-protective oxide layer, unlike 316L stainless steel (Fe-Cr-Ni-Mo), which retains <1% mass loss via passive Cr₂O₃ formation .

Magnetic Properties

Fe-Ni alloys (e.g., FeNi₃) exhibit high saturation magnetization (∼120 emu/g) and low coercivity (∼10 Oe), making them superior to Fe-Ni-O (∼80 emu/g, coercivity ∼50 Oe) in EMI shielding. However, Fe-Ni-O’s magnetic anisotropy can be tuned via oxide stoichiometry for specialized applications .

Biological Activity

Iron-nickel oxide (Fe-Ni oxide) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of nanotechnology and biomedicine. This article explores the various aspects of the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.

1. Synthesis of this compound Nanoparticles

This compound nanoparticles can be synthesized through various methods, including:

- Chemical Precipitation : Involves the reaction of iron and nickel salts in an alkaline medium.

- Sol-gel Method : Utilizes metal alkoxides to form a gel that is subsequently calcined to produce nanoparticles.

- Green Synthesis : Employs plant extracts to reduce metal ions into nanoparticles, offering a sustainable approach.

Recent studies highlight the efficacy of green synthesis methods, which not only produce nanoparticles but also enhance their biological properties due to the presence of phytochemicals from plant extracts .

2.1 Antioxidant Activity

This compound nanoparticles (IONPs) exhibit significant antioxidant properties. Studies have shown that these nanoparticles can effectively scavenge free radicals, thereby protecting cells from oxidative stress. For instance, IONPs synthesized using plant extracts demonstrated up to 84% scavenging activity at optimal concentrations .

2.2 Antibacterial Activity

IONPs have been found to possess notable antibacterial properties against a range of pathogens. The mechanism of action involves:

- Disruption of Bacterial Cell Walls : The interaction between IONPs and bacterial membranes leads to structural damage.

- Release of Metal Ions : Nickel and iron ions released from the nanoparticles can interfere with essential bacterial enzymes, leading to cell death.

In vitro studies indicate that IONPs show significant activity against methicillin-resistant Staphylococcus aureus (MRSA), Klebsiella pneumoniae, and Pseudomonas aeruginosa .

3.1 Study on Antioxidant and Antibacterial Properties

A study conducted on biosynthesized nickel oxide nanoparticles revealed their antioxidant activity was comparable to standard antioxidants like ascorbic acid. The nanoparticles exhibited significant antibacterial effects against various strains, with a notable reduction in bacterial viability observed in treated cultures .

3.2 Cytotoxicity Assays

Research has indicated that IONPs possess cytotoxic potential against cancer cell lines. For example, IC50 values for IONPs were reported at 33.85 µg/mL, indicating effective inhibition of cell proliferation in certain cancer models .

The biological activity of this compound is attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Interaction with biological systems can lead to increased ROS levels, contributing to oxidative stress in target cells.

- Metal Ion Release : The release of Ni²⁺ and Fe³⁺ ions disrupts cellular functions by inhibiting key enzymatic pathways.

- Membrane Disruption : The physical presence of nanoparticles can compromise cell membrane integrity, leading to leakage and eventual cell death.

5. Summary Table of Biological Activities

6. Future Directions

The promising biological activities of this compound suggest potential applications in:

- Antimicrobial Coatings : Utilizing IONPs in medical devices and surfaces to prevent infections.

- Drug Delivery Systems : Developing targeted delivery mechanisms for therapeutic agents using this compound as carriers.

- Cancer Therapy : Exploring the use of IONPs in combination therapies for enhanced treatment efficacy.

Q & A

Q. What synthesis methods are most effective for producing iron-nickel oxide with controlled stoichiometry and morphology?

this compound synthesis often employs electro-deposition followed by thermal oxidation. For example, Fe-Ni nanowires can be grown in anodized alumina oxide templates via electro-deposition, followed by high-temperature oxidation (450°C) to form a porous Fe₂O₃-NiO shell around an Fe-Ni core . Hydrothermal methods are also viable: 3D flower-like nanostructures have been synthesized using nickel foam substrates, achieving high surface area and electrochemical activity . Key parameters include precursor ratios, temperature, and oxidation duration, which directly influence crystallinity and phase purity.

Q. How can researchers characterize the electrochemical performance of this compound in supercapacitors?

Cyclic voltammetry (CV), galvanostatic charge-discharge (GCD), and electrochemical impedance spectroscopy (EIS) are standard. For instance, Fe-Ni/Fe₂O₃-NiO core/shell electrodes achieved a specific capacitance of 13.2 F/cm² at 1 mV/s, attributed to the porous shell’s large redox-active surface area and reduced ion diffusion paths . Comparative studies against baseline materials (e.g., pure Fe₂O₃ or NiO) are critical to isolate performance contributions from the hybrid structure.

Q. What analytical techniques are essential for verifying the structural integrity of this compound composites?

X-ray diffraction (XRD) identifies crystal phases, while scanning electron microscopy (SEM) and transmission electron microscopy (TEM) resolve morphology. Energy-dispersive X-ray spectroscopy (EDS) confirms elemental distribution, as demonstrated in Fe-Ni oxide/RGO composites . Surface area analysis (BET) and X-ray photoelectron spectroscopy (XPS) further elucidate porosity and oxidation states, which correlate with catalytic or energy storage performance .

Advanced Research Questions

Q. How do interfacial effects in this compound/RGO composites enhance microwave absorption?

Heterogeneous Fe-Ni oxide/RGO composites exhibit strong interfacial polarization due to mismatched conductivities between metallic Fe-Ni phases and insulating oxides. Calcination temperature (500–700°C) tunes magnetic components (e.g., Fe₀.₆₄Ni₀.₃₆, Fe₂Ni₂N), optimizing impedance matching and attenuation. At 5.2 wt% filler loading, these composites achieve -40 dB absorption via synergistic dielectric/magnetic losses, demonstrating frequency tunability .

Q. What mechanisms underlie the oxygen evolution reaction (OER) enhancement in this compound catalysts?

Fe-Ni oxides with oxyhydroxide phases (e.g., FeOOH/NiOOH) expose undercoordinated metal sites that lower OER overpotentials. In alkaline media, Fe incorporation modifies Ni³⁺ electronic structure, improving charge transfer. For example, magnetron-sputtered Fe-Ni oxide films achieved an overpotential of 321 mV at 10 mA/cm², linked to optimized oxygen ratios (20% O₂) during deposition . Operando spectroscopy (e.g., Raman, XAFS) can track dynamic surface restructuring during catalysis .

Q. How do contradictory reports on Fe-Ni oxide stability in corrosive environments inform material design?

Studies on Inconel alloys reveal that Fe-Ni surface layers form under high-temperature oxidation, but intergranular chromium oxide (Cr₂O₃) degradation can occur. Accelerated testing (e.g., 800°C for 7 days) shows weight gain rates (+0.06 mg/cm²/hour) correlate with Cr depletion and Fe-Ni layer integrity . Alloying with Cr or Al, or using protective coatings, may mitigate corrosion while preserving catalytic activity.

Q. Why do some this compound phases exhibit conflicting electrochemical performance in similar applications?

Discrepancies arise from synthesis-driven variations in crystallinity, defect density, and phase segregation. For instance, Fe₂Ni₂N/RGO composites outperform Fe-Ni oxides in supercapacitors due to nitrogen doping enhancing conductivity . Controlled experiments isolating variables (e.g., annealing atmosphere, doping) are essential to resolve structure-property relationships .

Methodological Guidance

Designing experiments to resolve phase-specific contributions in Fe-Ni oxide systems

Use combinatorial synthesis (e.g., gradient temperature oxidation) to create libraries of Fe-Ni oxides with varying Fe:Ni ratios. Pair with high-throughput XRD and electrochemical screening to map phase-activity correlations. For catalysis, employ isotope labeling (e.g., ¹⁸O₂) to track oxygen incorporation pathways .

Addressing contradictions in reported catalytic overpotentials

Standardize testing protocols: Use identical electrolyte pH (e.g., 1 M KOH), reference electrodes, and IR compensation. Compare turnover frequencies (TOF) instead of current densities to account for surface area differences. Replicate synthesis methods from literature to isolate procedural variables .

Optimizing this compound composites for dual energy storage and microwave absorption

Balance conductivity and porosity by integrating core/shell Fe-Ni/Fe₂O₃-NiO with conductive matrices (e.g., graphene). Use DFT simulations to predict interfacial charge distribution and guide material selection. Validate with in situ Raman during charge/discharge to monitor structural stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.